1,3-Diiodo-2-methylpropane
Description
Properties
IUPAC Name |
1,3-diiodo-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJFWRSAFZAQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation with Hydroiodic Acid
In this approach, 2-methyl-1,3-propanediol is treated with concentrated hydroiodic acid under reflux conditions. The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by iodine atoms. Key parameters include:
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Temperature : 80–120°C to ensure complete substitution without decomposition.
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Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency.
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Stoichiometry : A 2:1 molar ratio of HI to diol ensures both hydroxyl groups are substituted.
The crude product is purified via vacuum distillation, yielding this compound with a reported purity of >90%.
Phosphorus Triiodide-Mediated Halogenation
An alternative method utilizes PI₃, which reacts with the diol to generate the diiodo compound. This exothermic reaction requires careful temperature control (0–25°C) to prevent side reactions such as elimination. The stoichiometric equation is:
This method achieves yields of 75–85%, with phosphorus byproducts removed via aqueous extraction.
Coupling Reactions with Nucleophilic Agents
This compound also serves as an electrophilic partner in cross-coupling reactions. For instance, it reacts with Grignard reagents or organozinc compounds to form elongated hydrocarbons.
Grignard Coupling
In the presence of a copper catalyst, this compound reacts with allylic Grignard reagents (e.g., CH₂=CHCH₂MgBr) to form unsymmetrical alkenes. The reaction mechanism involves single-electron transfer, with iodine acting as a leaving group. Key conditions include:
This method is pivotal in synthesizing pheromone intermediates like 5-isopropenyl-2-methyl-8-nonenyl iodide.
Optimization of Reaction Conditions
Solvent Selection
Non-polar solvents (e.g., hexane, toluene) favor halogenation by stabilizing transition states, while polar solvents (e.g., DMF) accelerate substitution rates. Mixed solvents (e.g., THF/heptane) balance reactivity and solubility.
Temperature and Time
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Halogenation : Elevated temperatures (80–120°C) reduce reaction times to 6–12 hours.
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Coupling : Lower temperatures (-10°C to 25°C) prevent thermal degradation of iodine bonds.
Purification and Characterization Techniques
Vacuum Distillation
This compound’s high boiling point (≈250°C) necessitates fractional distillation under reduced pressure (10–20 mmHg). This step removes unreacted diol and iodine byproducts.
Spectroscopic Analysis
Industrial Applications and Challenges
Chemical Reactions Analysis
Types of Reactions
1,3-Diiodo-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-), through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base, such as potassium tert-butoxide (KOtBu), can lead to the formation of 2-methylpropene (isobutene).
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For instance, treatment with potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) are commonly used. The reactions are typically carried out in polar solvents, such as water or ethanol, at moderate temperatures.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reactions are often conducted in non-polar solvents, such as hexane or toluene, at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are performed in acidic or basic media, depending on the desired product.
Major Products Formed
Substitution: Products such as 1,3-dihydroxy-2-methylpropane, 1,3-dicyano-2-methylpropane, or 1,3-diamino-2-methylpropane.
Elimination: 2-Methylpropene (isobutene).
Oxidation: Products such as 2-methylpropanoic acid or 2-methylpropanal.
Scientific Research Applications
Organic Synthesis
1,3-Diiodo-2-methylpropane serves as an important intermediate in the synthesis of various organic compounds. Its high reactivity allows it to participate in nucleophilic substitution reactions where the iodine atoms can be replaced by other nucleophiles. This property is particularly useful for synthesizing complex molecules in pharmaceutical chemistry and materials science.
Table 1: Reactions Involving this compound
| Reaction Type | Example Reaction | Major Products |
|---|---|---|
| Nucleophilic Substitution | This compound + NaOH → | 2-Methyl-2-propanol |
| Elimination | This compound + KOH (heat) → | 2-Methylpropene |
Biological Studies
Research has indicated that this compound can interact with biological systems, making it a candidate for studying enzyme mechanisms and protein interactions. Its mutagenic properties have been examined in various studies, revealing that it can induce mutations in bacterial models such as Salmonella typhimurium and E. coli. This suggests potential applications in genetic research and toxicology.
Case Study: Mutagenicity Assessment
A study conducted on the mutagenic effects of this compound demonstrated that it could induce mutations at lower rates compared to other halogenated compounds. This finding highlights the compound's potential use in assessing genetic risk factors associated with chemical exposure.
Industrial Applications
The compound's reactivity makes it suitable for various industrial applications:
- Pharmaceuticals : Used as a building block for synthesizing medicinal compounds.
- Agrochemicals : Its properties allow for the development of pesticides and herbicides.
- Specialty Chemicals : Employed in producing surfactants and polymer additives.
Mechanism of Action
The mechanism of action of 1,3-diiodo-2-methylpropane involves its reactivity as an electrophile due to the presence of iodine atoms. The iodine atoms are electron-withdrawing, making the carbon atoms to which they are attached more susceptible to nucleophilic attack. This property allows the compound to participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.
Comparison with Similar Compounds
Structural and Halogen-Substituted Analogs
Mono-Iodo Derivatives
- 1-Iodo-2-methylpropane: Refractive index: 6.47 (20°C) Density: 1.89 g/cm³ (20°C, B method) This mono-iodinated compound exhibits lower molecular weight and density compared to 1,3-diiodo derivatives due to the absence of a second iodine atom. Iodoalkanes generally have higher densities and refractive indices than their chloro or bromo counterparts, a trend observed here .
Bromo and Chloro Analogs
2-Bromo-2-methylpropane :
- 3-Chloro-2-methylpropene (Methallyl chloride): CAS: 563-47-3 Synonyms: β-Methallyl chloride, isobutenyl chloride. Chloro derivatives are more reactive in elimination and substitution reactions compared to iodo compounds due to the smaller size and higher electronegativity of chlorine .
Dihalogenated Compounds
- 1,3-Dichloropropane :
- Referenced in and , this compound is a key intermediate in pesticide production.
- Dichloro derivatives typically have lower boiling points and densities than diiodo analogs. For example, 1,2-dichloropropane (CAS: 78-87-5) has a boiling point of 96°C, significantly lower than expected for diiodo compounds .
Physical and Chemical Properties
Molecular Weight and Density
- Iodoalkanes exhibit higher molecular weights and densities compared to chloro/bromo analogs. For instance:
Reactivity
- Iodo compounds undergo nucleophilic substitution (e.g., SN2) more readily than bromo or chloro analogs due to the weaker C–I bond. However, steric hindrance in this compound may slow reactions compared to less hindered analogs like 1-iodo-2-methylpropane .
Toxicity and Stability
- Diiodo compounds are generally less volatile but more photolabile than chloro/bromo derivatives. For example, 1,2,3-Trichloropropane () is highly toxic and regulated, whereas iodoalkanes may pose lower acute toxicity but higher environmental persistence due to iodine’s lower reactivity .
Biological Activity
1,3-Diiodo-2-methylpropane is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the realms of toxicity and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two iodine atoms attached to the first and third carbon atoms of a propane chain, with a methyl group on the second carbon. Its molecular formula is .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Halogenation Effects : The presence of iodine atoms can enhance the lipophilicity of the compound, potentially facilitating its interaction with cellular membranes and proteins.
- Reactive Metabolites : Upon metabolism, this compound may generate reactive oxygen species (ROS) or other electrophilic species that can interact with cellular macromolecules, leading to oxidative stress and cellular damage.
Toxicological Profile
- Acute Toxicity : Studies indicate that this compound exhibits moderate acute toxicity. Symptoms of exposure may include respiratory distress and irritation at high concentrations.
- Chronic Toxicity : Long-term exposure has been associated with significant toxic effects on the liver and reproductive systems. In animal models, repeated exposure resulted in liver hypertrophy and reproductive toxicity characterized by decreased sperm counts and testicular atrophy .
- Genotoxicity : Limited studies suggest potential genotoxic effects in vitro. However, in vivo studies have shown mixed results regarding mutagenicity .
Table 1: Summary of Toxicological Studies on this compound
| Study Reference | Exposure Route | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Jones & Wells (1981) | Oral | ≤100 | Liver toxicity; hypertrophy of centrilobular hepatocytes |
| Torkelson et al. (1961) | Inhalation | 10 | Respiratory irritation; nasal cavity damage |
| ATSDR Report (2022) | Oral/Inhalation | Various | Renal damage; reproductive toxicity; increased liver weight |
Case Study: Occupational Exposure
A cohort study involving workers exposed to halogenated alkanes similar to this compound reported increased incidences of respiratory cancers. The findings indicated that prolonged exposure could lead to significant health risks, particularly affecting the liver and reproductive systems .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-diiodo-2-methylpropane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1,3-dibromo-2-methylpropane as a precursor. The Finkelstein reaction (halogen exchange with NaI/KI in acetone or dry THF) is commonly employed. Reaction temperature (60–80°C) and solvent polarity critically affect iodide substitution efficiency. For example, anhydrous conditions minimize side reactions like hydrolysis. Yield optimization requires monitoring iodine displacement via TLC or GC-MS. Similar protocols are validated for deuterated analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (δ ~1.2 ppm for methyl group; δ ~3.4 ppm for CHI), C NMR (δ ~10–15 ppm for C-I coupling).
- Mass Spectrometry : EI-MS shows molecular ion peaks at m/z 324 (M) with fragmentation patterns indicative of C-I bond cleavage.
- X-ray Crystallography : Resolves steric effects from the methyl group and iodine substituents. Reference data from NIST or CRC Handbook for analogous haloalkanes can guide interpretation .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), work in a fume hood to avoid inhalation of vapors, and prevent contact with skin/eyes.
- Storage : Keep in amber glass containers under inert gas (N/Ar) at 2–8°C to mitigate light-induced degradation.
- Spill Management : Absorb with vermiculite/sand, transfer to sealed containers, and dispose via approved hazardous waste channels. Protocols align with those for structurally similar brominated analogs .
Advanced Research Questions
Q. How does steric hindrance from the 2-methyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The methyl group creates a steric barrier, slowing bimolecular nucleophilic substitution (S2) due to restricted backside attack. Kinetic studies using varying nucleophiles (e.g., CN, SCN) under controlled temperatures (25–50°C) reveal preferential elimination (E2) pathways. Computational modeling (DFT) can map transition states to quantify steric effects, as demonstrated for trifluoromethyl analogs .
Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
- Methodological Answer : Conflicting data may arise from impurities (e.g., residual Br) or solvent interactions. Systematic stability assays should:
- Use HPLC-purified samples.
- Test degradation in polar vs. non-polar solvents (e.g., DMSO vs. hexane) under O/N atmospheres.
- Monitor iodine release via iodometric titration. Cross-reference with deuterated analogs to isolate isotope effects .
Q. What strategies are recommended for assessing the ecological impact of this compound when persistence/toxicity data are unavailable?
- Methodological Answer :
- Persistence : Use OECD 301B (Ready Biodegradability Test) with activated sludge.
- Bioaccumulation : Estimate log (octanol-water partition coefficient) via HPLC retention time correlations.
- Toxicity : Perform acute toxicity assays on Daphnia magna or Vibrio fischeri (Microtox®). Computational tools like EPI Suite predict analogs’ ecotoxicity profiles .
Application-Oriented Questions
Q. How can this compound serve as a precursor in synthesizing functionalized polymers or metal-organic frameworks (MOFs)?
- Methodological Answer : The iodine substituents enable cross-coupling reactions (e.g., Ullmann or Sonogashira) to build conjugated polymers. For MOFs, it can act as a linker via coordination with transition metals (e.g., Cu, Ag). Reaction optimization requires inert atmospheres and catalysts like Pd(PPh), as validated for phosphine-based linkers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
